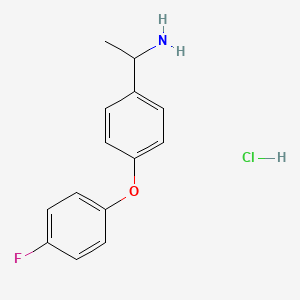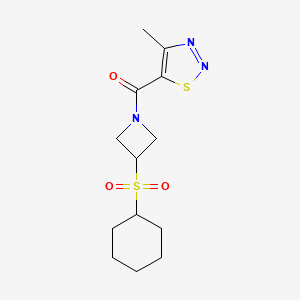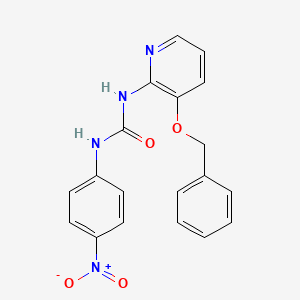
1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride” is a chemical compound with the empirical formula C14H14FNO . It is a solid substance and its molecular weight is 231.27 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNC(C)C(C=C1)=CC=C1OC(C=C2)=CC=C2F . This indicates that the molecule contains a fluorophenoxy group attached to a phenyl ethanamine group. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (231.27 ) and its solid state . Unfortunately, other specific properties like melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Material Science and Polymer Chemistry
One notable application of related compounds is in the development of polybenzoxazine materials. Research by Trejo-Machin et al. (2017) highlights the use of phenolic compounds as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way towards sustainable alternatives to phenol, providing specific properties of benzoxazine to aliphatic molecules or macromolecules, which are crucial for a wide range of applications in material science (Trejo-Machin et al., 2017).
Chemistry and Corrosion Inhibition
In the field of corrosion science, amine derivative compounds, including those similar to "1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride," have been synthesized and evaluated as effective corrosion inhibitors for metals. Boughoues et al. (2020) conducted experimental and theoretical investigations on four amine derivatives, demonstrating their potential in protecting mild steel surfaces in corrosive environments. The study utilizes density functional theory and molecular dynamics simulation to understand the adsorption mechanism, offering insights into the molecular interactions that confer corrosion resistance (Boughoues et al., 2020).
Biochemistry and Molecular Recognition
In the realm of molecular recognition, the interaction between alcohols and primary amines, facilitated by hydrogen bonding, is of particular interest. Ermer and Eling (1994) explored the hydrogen-bonded architectures of linear diphenol–diamine complexes and aminophenols. Their work provides a foundation for understanding molecular recognition mechanisms, which are crucial for the design of novel biochemical sensors and supramolecular assemblies (Ermer & Eling, 1994).
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14;/h2-10H,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBAXUBRURQXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one](/img/structure/B2830083.png)
![N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2830085.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2830090.png)

![2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2830094.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2830095.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2830096.png)
![3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2830100.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile](/img/structure/B2830102.png)
![methyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2830103.png)

![1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2830105.png)
